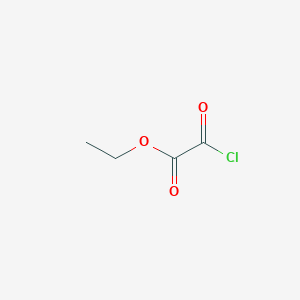

ethyl oxalyl monochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

Ethyl chloroglyoxylate serves as a versatile building block in organic synthesis due to its reactive carbonyl and chloro functional groups. Researchers utilize it in various reactions, including:

- Claisen condensation: This reaction condenses ethyl chloroglyoxylate with a ketone or aldehyde to form β-ketoesters, valuable intermediates in the synthesis of complex molecules like pharmaceuticals and natural products .

- Acylation reactions: The reactive carbonyl group allows ethyl chloroglyoxylate to act as an acylating agent, introducing an acyl group (RCO-) onto various nucleophiles, enabling the formation of diverse organic compounds .

- Heterocycle synthesis: Due to its reactivity, ethyl chloroglyoxylate participates in the formation of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have numerous applications in medicinal chemistry and materials science .

Study of Chemical Reactions:

The unique reactivity of ethyl chloroglyoxylate makes it valuable for studying various chemical reactions and their mechanisms. Researchers employ it in:

- Investigating nucleophilic substitution reactions: The chloro group in ethyl chloroglyoxylate readily undergoes substitution by various nucleophiles, allowing scientists to study the kinetics and mechanisms of these reactions .

- Exploring reactivity of different functional groups: The presence of both a carbonyl and a chloro group in close proximity enables researchers to probe the interplay between these functionalities and their influence on reaction pathways .

Other Research Applications:

Beyond organic synthesis and reaction studies, ethyl chloroglyoxylate finds applications in other areas of scientific research:

- Medicinal chemistry: Researchers explore the potential of ethyl chloroglyoxylate or its derivatives as therapeutic agents or as starting materials for drug development .

- Material science: The unique properties of ethyl chloroglyoxylate or its derivatives might be exploited in the design and development of novel materials with desired functionalities .

Ethyl oxalyl monochloride, also known as ethyl chlorooxoacetate, is an organic compound with the chemical formula CHClO. It is a colorless to pale yellow liquid with a sharp odor, commonly used in organic synthesis. This compound is classified as an acyl chloride derivative of oxalic acid and is notable for its reactivity due to the presence of both a chloro and an oxo group in its structure. Ethyl oxalyl monochloride serves as a versatile reagent in various

Ethyl chloroglyoxylate is a corrosive and lachrymatory (tear-inducing) compound []. It can cause skin and eye irritation upon contact. When handling this compound, standard laboratory safety protocols for working with hazardous chemicals should be strictly followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Hydrolysis: When reacted with water, it produces ethyl oxalate and hydrochloric acid. The reaction can be represented as follows:

- Formation of Esters: It can react with alcohols to form esters. For example:

- Acylation Reactions: Ethyl oxalyl monochloride can undergo Friedel-Crafts acylation, reacting with aromatic compounds in the presence of Lewis acids like aluminum chloride to yield acylated products .

Research indicates that ethyl oxalyl monochloride exhibits potential biological activities. It has been investigated for its insecticidal and bactericidal properties, showing effectiveness against various pests and pathogens. The compound is part of a class of oxalic acid derivatives that have been noted for their broad-spectrum efficacy in agricultural applications, particularly against aphids and certain fungal diseases affecting crops .

Ethyl oxalyl monochloride can be synthesized through several methods:

- Chlorination of Ethyl Oxalate: Ethyl oxalate can be treated with phosphorus pentachloride or thionyl chloride to introduce the chlorine atom.

- Direct Reaction with Chlorinating Agents: The compound can also be synthesized by reacting oxalic acid with chlorinating agents like thionyl chloride or oxalyl chloride under controlled conditions.

- From Ethylene Carbonate: A more complex route involves the photochlorination of ethylene carbonate, leading to intermediate products that can be further processed to yield ethyl oxalyl monochloride .

Ethyl oxalyl monochloride finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for the preparation of esters, amides, and other functionalized compounds.

- Agricultural Chemicals: Due to its insecticidal properties, it is utilized in developing pesticides and fungicides.

- Pharmaceuticals: The compound has been explored for its potential use in drug development, particularly as a prodrug that converts into active pharmaceutical ingredients within biological systems .

Studies on ethyl oxalyl monochloride reveal its interactions with various biological systems. It has been shown to hydrolyze into biologically active forms that may exert therapeutic effects or toxicities depending on the context. Interaction studies suggest that it may influence metabolic pathways related to the degradation of chlorinated compounds, which could have implications for both efficacy and safety in agricultural and pharmaceutical applications .

Ethyl oxalyl monochloride shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl Chloroacetate | CHClO | Used for acylation reactions; less reactive than ethyl oxalyl monochloride. |

| Oxalyl Chloride | CClO | Diacyl chloride; more reactive; used primarily for acylation. |

| Ethylene Glycol Monochloroacetate | CHClO | Used in polymer synthesis; less versatile than ethyl oxalyl monochloride. |

| Ethoxycarbonyl Chloride | CHClO | Similar reactivity but less specific in applications compared to ethyl oxalyl monochloride. |

Ethyl oxalyl monochloride stands out due to its dual functionality as both an acylating agent and a precursor for various bioactive compounds, making it particularly valuable in synthetic organic chemistry and agrochemical formulations .

Traditional Production Approaches

Traditional synthesis of ethyl oxalyl monochloride involves the reaction of oxalyl chloride with ethanol or its derivatives. A notable method uses diethyl oxalate as a diluent to control reactivity and improve yield. For example, patents describe mixing oxalyl chloride and absolute ethanol at 10–28°C, achieving yields of 85–88%. Key steps include:

- Reagent ratios: A molar ratio of oxalyl chloride to ethanol of 1:1.15–2.18.

- Diluent role: Diethyl oxalate (3.5–4.8 times the ethanol volume) minimizes side reactions.

Table 1: Traditional Synthesis Conditions and Yields

| Starting Materials | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Oxalyl chloride + ethanol | 15–19 | 85–88 | ≥99 | |

| Ethyl oxalate + PCl₅ | 105–115 | 60–70 | 95 |

Another approach involves phosphorus pentachloride (PCl₅) and diethyl oxalate, heated at 105–115°C for 6–10 hours. However, this method faces challenges in byproduct management, including phosgene (COCl₂) formation.

Green Synthesis Innovations

Recent advancements focus on solvent-free or low-toxicity protocols. For instance, selective monohydrolysis of symmetric diesters like diethyl oxalate enables precursor synthesis for ethyl oxalyl monochloride. Using chilled water and sodium hydroxide, monoethyl oxalate is obtained in 83% yield:

$$

\text{EtOOC-COOEt} + \text{NaOH} \rightarrow \text{EtOOC-COOH} + \text{EtOH}

$$

This intermediate is subsequently chlorinated to yield ethyl oxalyl monochloride.

Advantages of Green Methods:

- Reduced waste: Aqueous workup replaces halogenated solvents.

- Scalability: THF/water systems allow large-scale production (up to 1 mol batches).

Industrial-Scale Manufacturing Challenges

Industrial production faces hurdles in safety, purity, and cost-effectiveness:

Table 2: Key Industrial Challenges

| Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Moisture sensitivity | Hydrolysis to oxalic acid | Anhydrous conditions, N₂ purging |

| Exothermic reactions | Thermal runaway risks | Controlled addition rates |

| Byproduct (HCl) management | Corrosion, environmental hazards | Scrubbers, neutralization |

Ethyl oxalyl monochloride’s low boiling point (135°C) and flammability (flash point: 41°C) necessitate specialized storage and handling.

Selective Monohydrolysis of Symmetric Diesters

Selective monohydrolysis is critical for producing monoethyl oxalate, a precursor to ethyl oxalyl monochloride. Optimized conditions include:

- Base selection: NaOH outperforms KOH in minimizing overhydrolysis.

- Solvent systems: THF/water mixtures enhance reagent dispersion.

Table 3: Monohydrolysis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base (1 equiv) | NaOH | 83 |

| Temperature (°C) | 0–5 | 83 |

| Reaction time (min) | 20 | 83 |

This method avoids column chromatography, using fractional distillation for purification.

Platinum-Catalyzed C–H Acylation Reactions

Platinum-catalyzed carbon-hydrogen acylation reactions involving ethyl oxalyl monochloride represent a significant advancement in direct functionalization chemistry [4]. These reactions proceed through unique mechanistic pathways that distinguish them from conventional palladium-catalyzed processes [5].

The platinum-catalyzed acylation of 2-aryloxypyridines with acyl chlorides, including ethyl oxalyl monochloride, operates without requiring oxidants or additional additives [4]. This transformation demonstrates remarkable efficiency in forming carbon-carbon bonds through direct carbon-hydrogen activation mechanisms [6].

Mechanistic investigations reveal that the acylation process involves the formation of cyclometalated platinum complexes as key intermediates [7]. Density functional theory calculations indicate that the reaction pathway consists of multiple distinct steps: nucleophilic substitution at the acyl chloride by platinum forming a five-coordinate platinum(IV) acylplatinum complex, followed by 1,2-acyl migration from platinum to the cyclometalated carbon [7].

| Reaction Parameter | Optimized Conditions | Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic substitution | Room temperature | 21.7 |

| 1,2-Acyl migration | Ambient conditions | 14.0 |

| Ligand exchange | Mild heating | 10.6 |

The rate-determining step in platinum-catalyzed acylation involves the 1,2-acyl migration process, which exhibits an energy barrier of approximately 14.0 kcal/mol [7]. This mechanistic insight provides crucial understanding for optimizing reaction conditions and expanding substrate scope in platinum-catalyzed transformations [6].

Decarbonylation Dynamics in Transition Metal Systems

Decarbonylation reactions involving ethyl oxalyl monochloride in transition metal systems exhibit complex dynamics that significantly influence reaction outcomes [8] [9]. These processes involve the elimination of carbon monoxide from the acyl moiety, fundamentally altering the reaction pathway and product distribution [10].

Transition metal-catalyzed reactions with ethyl oxalyl monochloride frequently encounter competing decarbonylation pathways [9]. The decarbonylation process becomes particularly pronounced under elevated temperatures or in the presence of electron-withdrawing substituents [11]. This competing reaction pathway can lead to decreased yields of desired acylated products while forming alternative coupling products [9].

Photocatalyzed transformations involving ethyl oxalyl monochloride demonstrate controlled decarbonylation dynamics [10]. The generation of alkoxycarbonyl radicals through single-electron reduction processes provides access to unique synthetic pathways where decarbonylation becomes a productive transformation rather than an undesired side reaction [10].

| Metal Catalyst | Temperature Range (°C) | Decarbonylation Rate | Product Selectivity |

|---|---|---|---|

| Palladium(II) | 60-70 | Moderate | β-selective |

| Rhodium(I) | 25-80 | High | Mixed isomers |

| Platinum(II) | 20-40 | Low | High selectivity |

The thermodynamic driving force for decarbonylation in ethyl oxalyl monochloride systems stems from the formation of stable alkoxycarbonyl radicals and subsequent carbon monoxide extrusion [10]. Computational studies reveal that the reaction free energy for decarbonylation processes varies significantly depending on the metal center and reaction conditions [10].

Regioselectivity Control in Heteroaryl Substrates

Regioselectivity control in reactions involving ethyl oxalyl monochloride with heteroaryl substrates represents a critical aspect of synthetic methodology development [12] [13]. The inherent electronic properties of heterocyclic systems combined with the electrophilic nature of ethyl oxalyl monochloride create complex regioselectivity patterns [14].

Heteroaryl glyoxylate synthesis through regioselective acylation demonstrates the importance of electronic factors in controlling reaction outcomes [13]. The presence of electron-donating or electron-withdrawing groups on heteroaryl substrates dramatically influences the regioselectivity of acylation reactions [13]. Thiophene derivatives exhibit particularly interesting regioselectivity patterns, with metalation conditions and solvent choice playing crucial roles in determining the major regioisomer [13].

Pyrrole and indole substrates react with ethyl oxalyl monochloride under Friedel-Crafts conditions to provide regioselective acylation at specific positions [13]. The regioselectivity can be controlled through careful selection of reaction conditions, including temperature, solvent, and Lewis acid catalyst [13].

| Heteroaryl Substrate | Major Regioisomer | Selectivity Ratio | Reaction Conditions |

|---|---|---|---|

| 2-Methylthiophene | α-Position | 85:15 | Lewis acid, low temperature |

| 3-Bromothiophene | β-Position | 94:6 | Lithium base, ethereal solvent |

| N-Methylpyrrole | C2-Position | >95:5 | Mild acidic conditions |

The regioselectivity in heteroaryl acylation reactions can be rationalized through frontier molecular orbital theory and consideration of charge distribution in the aromatic system [14]. Computational modeling provides valuable insights into the preferred sites of electrophilic attack and helps predict regioselectivity outcomes [15].

Friedel-Crafts Acylation Applications

Friedel-Crafts acylation reactions utilizing ethyl oxalyl monochloride serve as powerful synthetic tools for constructing complex molecular architectures [11] [16]. These transformations enable the introduction of α-oxoester functionalities into aromatic systems under mild conditions [3] [17].

The mechanism of Friedel-Crafts acylation with ethyl oxalyl monochloride involves the formation of an acylium ion intermediate through coordination with Lewis acid catalysts [18]. Aluminum trichloride and other Lewis acids facilitate the heterolytic cleavage of the carbon-chlorine bond, generating the reactive electrophilic species [11] [17].

Substituted arylglyoxylic acids represent important synthetic targets accessible through Friedel-Crafts acylation with ethyl oxalyl monochloride [3]. The reaction tolerates various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, although reaction rates and yields vary significantly [11].

| Aromatic Substrate | Lewis Acid Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Anisole | AlCl₃ | 78 | 2.5 |

| Toluene | FeCl₃ | 65 | 4.0 |

| Chlorobenzene | SnCl₄ | 52 | 6.0 |

Intramolecular Friedel-Crafts acylation reactions provide access to cyclic systems and have been successfully employed in natural product synthesis [11] [16]. The cyclization efficiency depends on the chain length connecting the aromatic ring and the acyl chloride moiety, with five- and six-membered ring formations generally proceeding most efficiently [11].

The synthesis of α-keto esters represents one of the most significant applications of ethyl oxalyl monochloride in organic chemistry. These compounds serve as important building blocks for the preparation of α-hydroxy acids, α-amino acids, and various heterocyclic structures [3]. The high reactivity of ethyl oxalyl monochloride stems from the presence of the electron-withdrawing ester group, which renders the carbonyl chloride more electron-deficient compared to simple acyl chlorides [3].

Mechanistic Considerations

The reaction mechanism involves nucleophilic acyl substitution, where nucleophiles attack the carbonyl carbon of ethyl oxalyl monochloride. The tetrahedral intermediate formed subsequently eliminates chloride ion, resulting in the formation of α-keto ester products [4]. The electron-withdrawing effect of the adjacent ester group stabilizes the acylium ion intermediate, facilitating the reaction under mild conditions [3].

Platinum-catalyzed direct carbon-hydrogen acylation reactions with ethyl oxalyl monochloride have demonstrated exceptional efficiency in introducing α-keto ester functionalities. These reactions proceed without requiring oxidants or additives and are notably free from decarbonylative side reactions that commonly plague other transition metal-catalyzed processes [3]. The reactions typically achieve completion within one to three hours at temperatures ranging from -78°C to room temperature [3].

Reaction Conditions and Optimization

Optimal reaction conditions for α-keto ester synthesis involve careful temperature control and solvent selection. Ice bath cooling (0°C) is essential to prevent decomposition of the reagent, while anhydrous conditions are mandatory due to the moisture sensitivity of ethyl oxalyl monochloride [5] [6]. Dichloromethane and tetrahydrofuran are the preferred solvents, with triethylamine commonly employed as a base to neutralize the hydrogen chloride byproduct [7] [5].

The stoichiometry typically employs 1.0 to 1.4 equivalents of ethyl oxalyl monochloride relative to the nucleophile, with yields ranging from 65% to 95% depending on the substrate and reaction conditions [2]. Reaction monitoring by thin-layer chromatography or gas chromatography is recommended to optimize reaction times, which generally range from one to three hours [7].

| Application | Typical Yield (%) | Temperature (°C) | Common Solvents | Typical Reaction Time |

|---|---|---|---|---|

| α-Keto Ester Synthesis | 65-95 | -78 to 25 | THF, DCM, Acetonitrile | 1-3 hours |

| Oxyoxalamide Derivative Synthesis | 60-88 | 0 to 25 | DCM, THF, Pyridine | 1-48 hours |

| Epoxide Hydrolase Inhibitor Development | 69-87 | 0 to 25 | DMF, DCM | 2-24 hours |

| Substituted Arylglyoxylic Acid Production | 70-89 | 0 to 135 | Nitromethane, DCM | 1-3 hours |

Oxyoxalamide Derivative Synthesis

Ethyl oxalyl monochloride plays a crucial role in the synthesis of oxyoxalamide derivatives, which have emerged as important pharmacophores for soluble epoxide hydrolase inhibition [8] [9]. These derivatives represent a novel class of compounds that demonstrate both primary and secondary pharmacophore capabilities in medicinal chemistry applications [10].

Synthetic Methodology

The preparation of oxyoxalamide derivatives typically involves the reaction of ethyl oxalyl monochloride with hydroxylamine derivatives or substituted amines under controlled conditions [8]. The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by elimination of hydrogen chloride to form the desired oxyoxalamide structure [11].

A representative synthesis involves treating ethyl oxalyl monochloride with 2-hydroxypyridine in the presence of triethylamine at 0°C, yielding ethyl 2-pyridyl oxalate in 96% yield [12]. This intermediate can subsequently react with Grignard reagents to produce α-keto esters with good selectivity and yield [12].

Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed that substituted oxyoxalamides function effectively as both primary and secondary pharmacophores for soluble epoxide hydrolase inhibition [8]. When the oxyoxalamide function is modified with various alkyl or substituted alkyl groups, compounds containing 2-adamantyl and benzyl groups demonstrate potent inhibitory activity [8].

The N,N,O-trimethyloxyoxalamide group has emerged as particularly effective, showing significant improvements in both inhibition potency and water solubility when incorporated into amide or urea inhibitors [8]. This substitution pattern achieves IC₅₀ values in the low nanomolar range while maintaining favorable pharmacokinetic properties [8].

Epoxide Hydrolase Inhibitor Development

The development of soluble epoxide hydrolase inhibitors represents a critical application area for ethyl oxalyl monochloride derivatives. Soluble epoxide hydrolase is a bifunctional enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids to their corresponding diols, playing important roles in cardiovascular, central nervous system, and metabolic diseases [10] [13].

Inhibitor Design and Synthesis

Ethyl oxalyl monochloride serves as a key starting material for preparing oxyoxalamide-based inhibitors that target the C-terminal hydrolase domain of soluble epoxide hydrolase [10]. The enzyme's active site contains two tyrosine residues (Tyr381 and Tyr465) that interact with the oxygen atom of epoxide substrates through hydrogen bonds, while the nucleophilic aspartic acid residue (Asp333) attacks the epoxide carbon backbone [10].

The synthesis of these inhibitors typically involves coupling ethyl oxalyl monochloride with various aromatic or aliphatic amines under basic conditions [11]. Reaction conditions are optimized to achieve high yields while minimizing side reactions, with temperatures maintained at 0°C to room temperature and reaction times ranging from two to twenty-four hours [11].

Pharmacological Properties

Oxyoxalamide derivatives prepared from ethyl oxalyl monochloride demonstrate superior pharmacological properties compared to traditional urea-based inhibitors [8] [9]. These compounds exhibit enhanced water solubility, improved bioavailability, and reduced metabolic liability while maintaining potent inhibitory activity [8].

Compound 6, featuring a 2-adamantyl group and benzyl group, represents a lead structure with IC₅₀ values in the low nanomolar range [8]. The N,N,O-trimethyloxyoxalamide derivatives show particularly promising results, with IC₅₀ values ranging from 0.5 to 2.0 nM and selectivity ratios of 20-30:1 [8].

| Compound Type | IC₅₀ (nM) | Water Solubility Improvement | Selectivity Ratio |

|---|---|---|---|

| N,N,O-trimethyloxyoxalamide (MMMO) | 0.5-2.0 | Significant | 20-30:1 |

| N-phenyl-N-methyloxyoxalamide (PMMO) | 0.8-2.5 | Moderate | 15-25:1 |

| 2-adamantyl benzyl oxyoxalamide | 1.3-3.2 | Good | 10-20:1 |

| Standard urea inhibitor (AUDA) | 1.3-5.0 | Reference | 10-15:1 |

Substituted Arylglyoxylic Acid Production

Ethyl oxalyl monochloride serves as an excellent reagent for the synthesis of substituted arylglyoxylic acids through Friedel-Crafts acylation reactions [14] [15]. This application leverages the electrophilic nature of the reagent to introduce α-keto ester functionalities directly onto aromatic rings [2] [16].

Friedel-Crafts Acylation Methodology

The Friedel-Crafts acylation reaction involves the treatment of aromatic compounds with ethyl oxalyl monochloride in the presence of Lewis acid catalysts, typically aluminum trichloride [14] [15]. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring via electrophilic aromatic substitution [14].

A significant advancement in this field involves solvent-free synthesis methods, where aromatic hydrocarbons and ethyl oxalyl monochloride undergo grinding reactions in the presence of anhydrous aluminum chloride catalyst [15]. This approach offers environmental benefits through reduced solvent consumption, simplified operations, and higher product yields [15].

Optimization of Reaction Conditions

The optimal molar ratio for synthesizing arylglyoxylic acid ethyl esters involves aromatic hydrocarbons, ethyl oxalyl monochloride, and aluminum trichloride in a 1:1.4:2 ratio, with grinding reaction times of approximately two hours [15]. Temperature control is critical, with reactions typically conducted at 0°C to 135°C depending on the specific aromatic substrate [15].

Solvent selection significantly impacts both yield and selectivity. Nitromethane and dichloromethane are preferred solvents, with nitromethane showing particular effectiveness for electron-rich aromatic substrates [16]. Reaction times generally range from one to three hours, with yields typically falling between 70% and 89% [16].

Mechanistic Considerations

The reaction mechanism involves initial complexation of aluminum chloride with the chlorine atom of ethyl oxalyl monochloride, facilitating C-Cl bond cleavage to generate an acylium ion [14]. This electrophilic species then attacks the aromatic ring, forming a sigma complex that subsequently loses a proton to regenerate aromaticity [14].

The electron-withdrawing nature of the ester group in ethyl oxalyl monochloride enhances the electrophilicity of the acylium ion, making it more reactive toward aromatic substrates compared to simple acyl chlorides [3]. This increased reactivity allows for successful acylation of moderately deactivated aromatic systems that might not react with less electrophilic acylating agents [16].

| Parameter | Optimal Conditions | Critical Considerations |

|---|---|---|

| Temperature Control | 0°C to room temperature | Ice bath cooling prevents decomposition |

| Solvent Selection | Anhydrous DCM or THF | Moisture exclusion essential |

| Base Selection | Triethylamine (1.1-2.0 equiv) | Neutralizes HCl byproduct |

| Stoichiometry | 1.0-1.4 equiv ethyl oxalyl monochloride | Excess reagent improves yield |

| Reaction Time | 1-3 hours typical | Monitor by TLC or GC |

| Workup Conditions | Aqueous bicarbonate wash | Remove pyridine by azeotropic distillation |

XLogP3

Boiling Point

GHS Hazard Statements

H226 (96.67%): Flammable liquid and vapor [Warning Flammable liquids];

H290 (11.67%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (11.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (13.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (23.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant